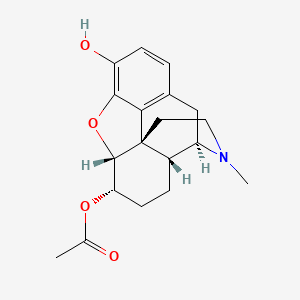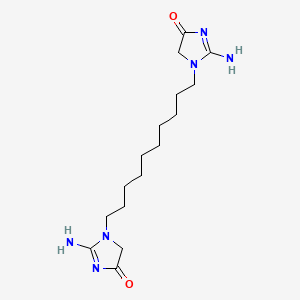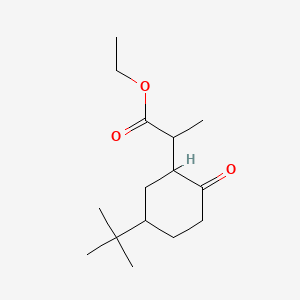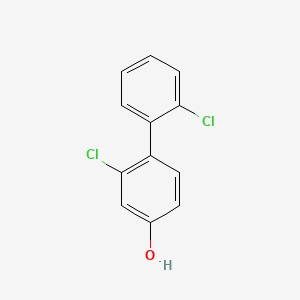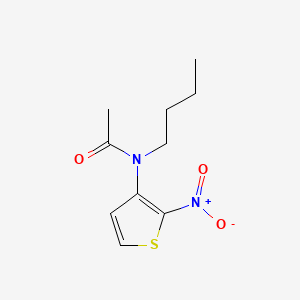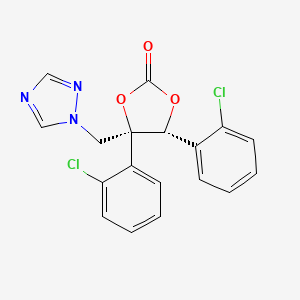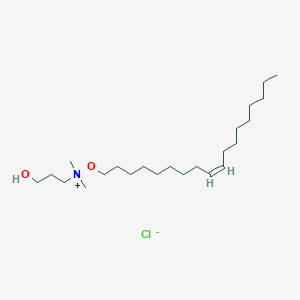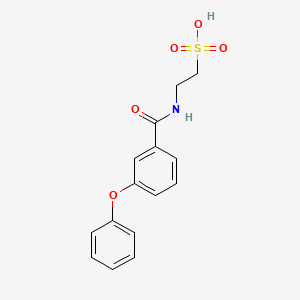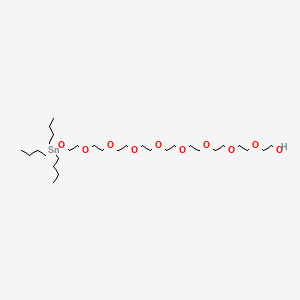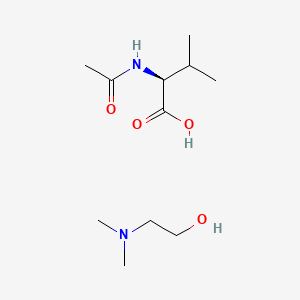
Bis(2-ethylhexyl) 4-(isopropyl)-5-methylphthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-ethylhexyl) 4-(isopropyl)-5-methylphthalate: is an organic compound belonging to the class of phthalates, which are commonly used as plasticizers. These compounds are added to plastics to increase their flexibility, transparency, durability, and longevity. The compound is characterized by its complex ester structure, which includes two 2-ethylhexyl groups, an isopropyl group, and a methyl group attached to a phthalate backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-ethylhexyl) 4-(isopropyl)-5-methylphthalate typically involves the esterification of phthalic anhydride with 2-ethylhexanol in the presence of an acid catalyst such as sulfuric acid or para-toluenesulfonic acid. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction mixture is heated to facilitate the esterification, and the product is purified through distillation and filtration to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Bis(2-ethylhexyl) 4-(isopropyl)-5-methylphthalate can undergo oxidation reactions, particularly at the alkyl side chains, leading to the formation of carboxylic acids and other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions, although this is less common in practical applications.
Substitution: The ester groups in the compound can participate in nucleophilic substitution reactions, where the ester linkage is broken and replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can be employed under acidic or basic conditions.
Major Products:
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols and alkanes.
Substitution: New esters or amides, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis(2-ethylhexyl) 4-(isopropyl)-5-methylphthalate is used as a plasticizer in the production of flexible PVC, which is utilized in various applications such as cables, flooring, and medical devices.
Biology and Medicine: Research has explored the potential effects of phthalates on biological systems, including their role as endocrine disruptors. Studies have investigated the compound’s impact on hormone regulation and reproductive health.
Industry: In addition to its use as a plasticizer, the compound is employed in the manufacture of coatings, adhesives, and sealants
Wirkmechanismus
The mechanism by which Bis(2-ethylhexyl) 4-(isopropyl)-5-methylphthalate exerts its effects involves its interaction with cellular receptors and enzymes. The compound can bind to peroxisome proliferator-activated receptors (PPARs), which play a role in lipid metabolism and energy homeostasis. This binding can lead to alterations in gene expression and metabolic pathways, potentially resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
Bis(2-ethylhexyl) phthalate: A widely used plasticizer with similar structural features but lacking the isopropyl and methyl groups.
Diisononyl phthalate: Another plasticizer with a different alkyl chain structure.
Diisodecyl phthalate: Similar in function but with longer alkyl chains.
Uniqueness: Bis(2-ethylhexyl) 4-(isopropyl)-5-methylphthalate is unique due to its specific combination of alkyl groups, which can influence its physical properties and interactions with other molecules. This uniqueness can affect its performance as a plasticizer and its biological activity.
Eigenschaften
CAS-Nummer |
85409-66-1 |
|---|---|
Molekularformel |
C28H46O4 |
Molekulargewicht |
446.7 g/mol |
IUPAC-Name |
bis(2-ethylhexyl) 4-methyl-5-propan-2-ylbenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C28H46O4/c1-8-12-14-22(10-3)18-31-27(29)25-16-21(7)24(20(5)6)17-26(25)28(30)32-19-23(11-4)15-13-9-2/h16-17,20,22-23H,8-15,18-19H2,1-7H3 |
InChI-Schlüssel |
QBKDKZSFNDEINP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)COC(=O)C1=C(C=C(C(=C1)C)C(C)C)C(=O)OCC(CC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


